

An In-depth Technical Guide to 4 β -Hydroxycholesterol-d4: Chemical Properties and Stability

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Compound of Interest

Compound Name: 4 β -Hydroxycholesterol-d4

Cat. No.: B15139491

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 4 β -Hydroxycholesterol-d4, a crucial tool in clinical and pharmaceutical research. Utilized as a stable isotope-labeled internal standard, 4 β -Hydroxycholesterol-d4 is instrumental in the accurate quantification of its endogenous counterpart, 4 β -Hydroxycholesterol, a key biomarker for cytochrome P450 3A4 (CYP3A4) and CYP3A5 activity.^{[1][2][3][4]} Understanding its fundamental characteristics is paramount for the development of robust and reliable bioanalytical methods.

Core Chemical Properties

4 β -Hydroxycholesterol-d4 is a synthetic, deuterated analog of 4 β -Hydroxycholesterol. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its differentiation from the unlabeled endogenous compound in mass spectrometry-based assays, without significantly altering its chemical behavior.^[1]

Property	Value	Source
Chemical Name	(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol	[5]
Synonyms	4 β -Hydroxycholesterol D4, 4-beta-Hydroxycholesterol-d4	[5][6]
Molecular Formula	C ₂₇ H ₄₂ D ₄ O ₂	[6][7]
Molecular Weight	406.68 g/mol	[8][7]
CAS Number	1363529-44-5	[8][7][9]
Appearance	White to off-white solid	[5][8]
Purity	≥99% deuterated forms (d ₁ -d ₇)	
Solubility	Soluble in DMSO and Chloroform	[5][8]

Stability and Storage

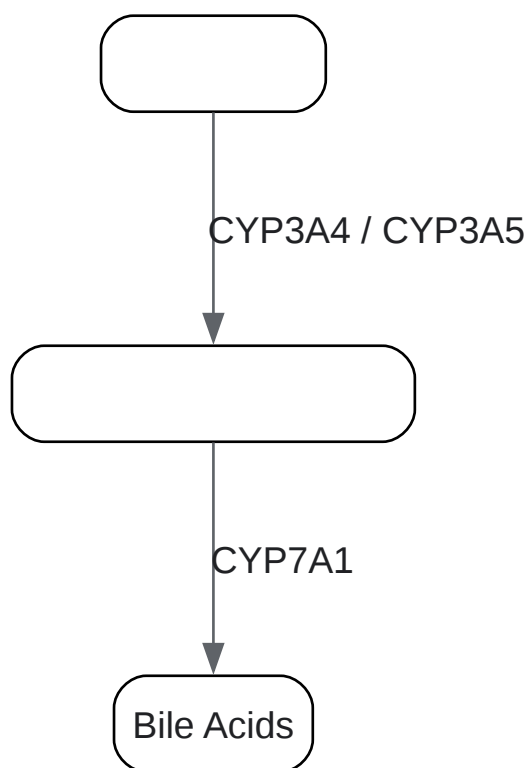
Proper handling and storage of 4 β -Hydroxycholesterol-d4 are critical to maintain its integrity and ensure the accuracy of experimental results. The stability of the compound is influenced by temperature, light, and the presence of solvents.

Condition	Recommended Storage	Duration	Source
Solid (Powder)	-20°C, protect from light	≥ 4 years	[7][10][11]
In Solvent (e.g., DMSO)	-80°C, protect from light	6 months	[8]
In Solvent (e.g., DMSO)	-20°C, protect from light	1 month	[8]

Studies on the unlabeled 4 β -hydroxycholesterol have shown that its concentration in plasma is stable for at least 30 days when stored at room temperature or 4°C in sealed tubes.[12] However, exposure to air can lead to autooxidation, which can also affect its stereoisomer, 4 α -hydroxycholesterol.[12] Therefore, it is crucial to minimize exposure to air and light during handling and storage.

Metabolic Pathway of 4 β -Hydroxycholesterol

4 β -Hydroxycholesterol-d₄ serves as an internal standard to trace the metabolic fate of endogenous 4 β -Hydroxycholesterol. The parent compound is a primary metabolite of cholesterol, formed predominantly by the action of CYP3A4 and to a lesser extent, CYP3A5, primarily in the liver.[4][13] It is further metabolized by CYP7A1 as a rate-limiting step in its conversion to bile acids.[13][14] This metabolic pathway is central to its utility as a biomarker for CYP3A activity.



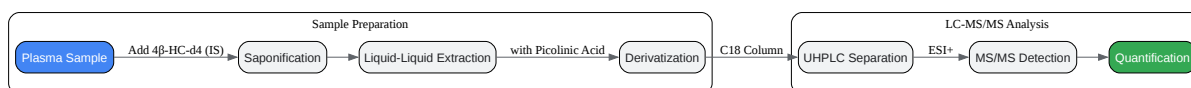
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Metabolic conversion of cholesterol to 4 β -hydroxycholesterol and then to bile acids.

Experimental Protocols: Quantification in Human Plasma

The quantification of 4 β -Hydroxycholesterol in biological matrices, typically human plasma, is a key application for its deuterated analog. The following is a generalized experimental workflow based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

[1][2][12]



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Workflow for the quantification of 4 β -hydroxycholesterol using 4 β -hydroxycholesterol-d4.

Detailed Methodology

- Sample Preparation
 - Internal Standard Spiking: To a plasma sample (typically 50-100 μ L), a known amount of 4 β -Hydroxycholesterol-d4 in a suitable solvent is added as the internal standard.[1][2]
 - Saponification: The sample is subjected to alkaline hydrolysis (saponification) to release esterified oxysterols. This is typically achieved by adding ethanolic potassium hydroxide and incubating at an elevated temperature.[2][12]
 - Liquid-Liquid Extraction: After saponification, the analytes are extracted from the aqueous matrix into an organic solvent, such as hexane or a mixture of hexane and ethyl acetate. This step is often repeated to ensure high recovery.[12]
 - Derivatization: To enhance ionization efficiency for mass spectrometry, the hydroxyl groups of 4 β -Hydroxycholesterol and 4 β -Hydroxycholesterol-d4 are derivatized. A common derivatizing agent is picolinic acid, which forms picolinoyl esters.[2][12]
- LC-MS/MS Analysis
 - Chromatographic Separation: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with an isocratic or gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid).[2][12]
 - Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.[1][2]

- Example MRM Transitions (for picolinoyl esters):^[1]
 - 4β-Hydroxycholesterol: m/z 613 → 490
 - 4β-Hydroxycholesterol-d4: m/z 617 → 494
- Quantification
 - A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled 4β-Hydroxycholesterol and a fixed concentration of 4β-Hydroxycholesterol-d4. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of 4β-Hydroxycholesterol in the unknown samples is then determined from this calibration curve.^{[1][15]}

Conclusion

4β-Hydroxycholesterol-d4 is an indispensable tool for the accurate measurement of endogenous 4β-Hydroxycholesterol, a critical biomarker for drug metabolism studies. Its well-defined chemical properties and predictable stability, when stored and handled correctly, contribute to the reliability of bioanalytical methods. The detailed experimental protocols outlined in this guide provide a foundation for researchers to develop and validate robust assays for the assessment of CYP3A activity in various research and clinical settings.

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